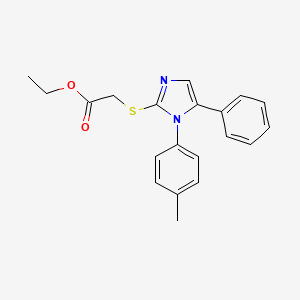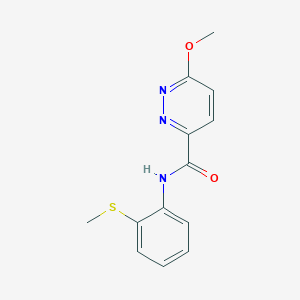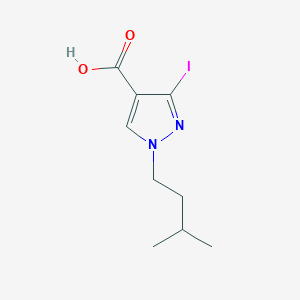
(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one, also known as PHPTQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PHPTQ is a quinazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The compound has been utilized in the synthesis of various derivatives, involving the condensation of related compounds like 2-(hydroxyimino)-1-phenylethan-1-one (INAP) (Mutlu & Irez, 2008).
- Characterization of Complexes : This compound has been used to prepare complexes, particularly with Co3+, and characterized through various analytical techniques including FT-IR, NMR, mass spectrometry, and magnetic susceptibility measurements (Mutlu & Irez, 2008).
Antimicrobial Activity
- Evaluation of Antimicrobial Properties : Studies have investigated the antimicrobial activities of derivatives synthesized using this compound. For instance, compounds like 3-(2-phenylquinazolin-4-yl) thioureas and their synthesis via intramolecular cycloaddition reaction have been studied for their structural and potential antimicrobial properties (Fathalla et al., 2001).
Chemical Properties and Reactions
- Luminescence and Photochemical Properties : The compound and its derivatives have been explored for their luminescence and photochemical properties, including their potential for E-Z isomerization and their impact on luminescence intensity (Kim et al., 2018).
- Electrochemical Studies : Studies also include the exploration of electrochemical properties, like the synthesis and electrochemical characterization of phenylquinoline-biphenothiazine donor-acceptor molecules (Lai et al., 2003).
Pharmacological Research
- Potential Antidepressant Drugs : Some derivatives of this compound have been designed and tested for their potential as antidepressants. This includes synthesizing 4-phenylquinoline derivatives and testing their pharmacological activities in models of depression (Alhaider et al., 1985).
Applications in Material Science
- Corrosion Inhibition : Quinoline derivatives, including those related to the compound , have been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic mediums. These studies include electrochemical impedance spectroscopy and surface analysis techniques (Singh et al., 2016).
Environmental Impact Studies
- Impact on Soil Microbes : Research has also delved into the environmental impact, like the potential effects on soil microbes and ecosystems due to the use of related compounds in fruit-packaging industries (Papadopoulou et al., 2015).
Eigenschaften
IUPAC Name |
2-[(2E)-2-hydroxyiminopropyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(19-22)11-23-17-18-15-10-6-5-9-14(15)16(21)20(17)13-7-3-2-4-8-13/h2-10,22H,11H2,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLUESKQQILWQO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)







![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)




![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)